12-Tridecynoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 12-Oxophytodienoic acid and its derivatives showcases the complexity and the innovative approaches in chemical synthesis. For instance, Crombie and Mistry (1991) demonstrated the synthesis of 12-Oxophytodienoic acid and its enzymatic degradation products, highlighting techniques like iodolactonisation, tributyltin hydride reduction, and the use of cyclopent-3-ene-1,2-diacetic acid derived from the Cope rearrangement as key steps in the synthesis process (Crombie & Mistry, 1991).
Molecular Structure Analysis
Investigations into molecular structures, such as the work by Rodríguez et al. (2002), focus on the stereochemical aspects of molecular transformations. For example, the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid involved in moth pheromone biosynthesis provides insights into the stereochemical complexity and specificity of enzymatic reactions (Rodríguez et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be explored through various synthetic and analytical techniques. For example, the acid-catalyzed [2 + 2 + 2] cycloaddition involving cyanamides and ynamides by Dubovtsev et al. (2021) demonstrates a regioselective approach to synthesizing triaminopyrimidines, reflecting the compound's versatile chemical reactivity (Dubovtsev et al., 2021).
Physical Properties Analysis
The physical properties of chemical compounds like 12-Tridecynoic acid and its derivatives are critical for understanding their behavior in various environments and applications. These properties can include melting points, boiling points, solubility, and stability under different conditions. However, specific studies focusing on the physical properties of 12-Tridecynoic acid were not identified in the current literature review.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for comprehending the potential applications and behavior of 12-Tridecynoic acid. The synthesis and reactivity studies, such as those by Gassman et al. (1979) on highly strained inside-outside bicycloalkane derivatives, offer insights into the compound's chemical properties and potential for creating novel molecular structures (Gassman et al., 1979).
Scientific Research Applications
Biological Activities of Triterpenoids :
- Oleanolic acid and ursolic acid are triterpenoids found in many plants and medicinal herbs. They have been studied for their anti-inflammatory, hepatoprotective, gastroprotective, anti-ulcer, anti-HIV, cardiovascular, hypolipidemic, antiatherosclerotic, and immunoregulatory effects. Notably, they show anti-tumor and chemopreventive activity, acting at various stages of tumor development (Liu, 2005).
Synthesis and Applications :
- Research on the synthesis of acetylenic fatty acids, including 12-Tridecynoic acid, and their esters, has shown that these compounds exhibit inhibitory effects on plant growth and possess antifungal activity. The biological activity of these compounds varies with the number of carbon atoms in the acetylenic chain (Nakatani et al., 1986).
Pharmacological Research :
- Triterpenoids like oleanolic acid have been the focus of over 700 research articles, indicating significant interest in their pharmacological applications. This includes the development of water-soluble derivatives and studies on their beneficial effects and potential clinical use in diseases like cancer (Liu, 2005).
Chemoprotective Compounds :
- Ursolic acid and oleanolic acid are known for their anti-tumor and chemopreventive activity, inhibiting angiogenesis, invasion of tumor cells, and metastasis. Their mechanisms, however, are not fully understood (Ovesná et al., 2004).
Antimicrobial and Anti-inflammatory Activity :
- Certain triterpenoids isolated from Combretum imberbe, including oleanolic acid derivatives, have shown strong antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, supporting their ethnomedicinal use (Angeh et al., 2007).
properties
IUPAC Name |
tridec-12-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1H,3-12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFJCZFXIICIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364475 | |
Record name | 12-Tridecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Tridecynoic acid | |
CAS RN |
14502-46-6 | |
Record name | 12-Tridecynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14502-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Tridecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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